molecular formula C17H16N4O3 B2803949 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1207035-75-3

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No. B2803949
CAS RN: 1207035-75-3
M. Wt: 324.34
InChI Key: JAMMWYDQJAABNR-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, and its derivatives exhibit a wide range of biological activities due to their unique chemical structure. These activities have been explored in various scientific research applications, particularly focusing on their synthesis and potential as bioactive molecules.

  • Anticonvulsant Activity : Research has shown that derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, obtained through systematic synthesis, exhibit significant anticonvulsant properties. The pharmacological studies identified a leader compound within this series that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential for further research in anticonvulsant drug development (Wassim El Kayal et al., 2019).

  • Antibacterial Activity : Another study focused on the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which included derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(4H)-yl)-N-R-acetamides. These compounds were tested for their antibacterial activity against various strains, showcasing the potential of quinazolin-3(4H)-yl derivatives in developing new antibacterial agents (I. Singh et al., 2010).

  • Analgesic and Anti-inflammatory Activities : Derivatives of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized through a multistep process, have been investigated for their analgesic and anti-inflammatory properties. One compound, in particular, demonstrated potent activity, suggesting these derivatives as promising candidates for developing new analgesic and anti-inflammatory drugs (V. Alagarsamy et al., 2015).

  • Synthesis of Novel Derivatives : The reactivity and structural effects of quinazolinyl acetamides have been studied, leading to the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. These compounds were characterized using various spectroscopic techniques, contributing to the understanding of quinazolinyl derivatives' chemical properties (Rasool Khan et al., 2010).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15(19-10-7-12-5-8-18-9-6-12)11-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-6,8-9H,7,10-11H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMWYDQJAABNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

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